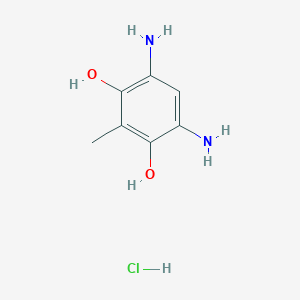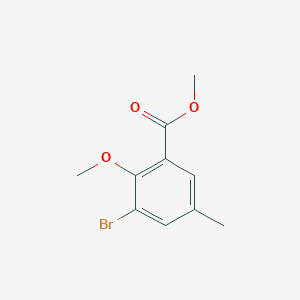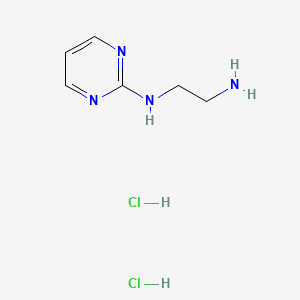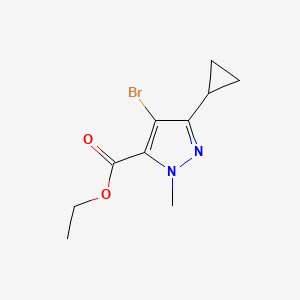
ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
描述
Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a bromo group at the 4-position, a cyclopropyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring, with an ethyl carboxylate group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate as the core structure.
Halogenation: Bromination of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing the bromo group with other functional groups, using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: NaN₃, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or iodides.
科学研究应用
Chemistry: Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The cyclopropyl group contributes to the compound's stability and binding affinity to biological targets.
相似化合物的比较
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a chloropyridinyl group instead of cyclopropyl.
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate: Contains a chlorophenyl group instead of bromo.
Uniqueness: Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
ethyl 4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-15-10(14)9-7(11)8(6-4-5-6)12-13(9)2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYVIHHYLZAMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


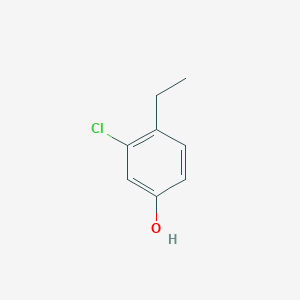
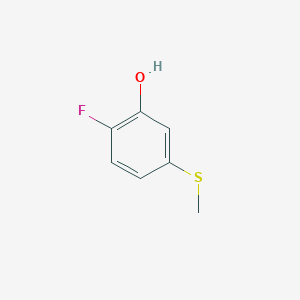
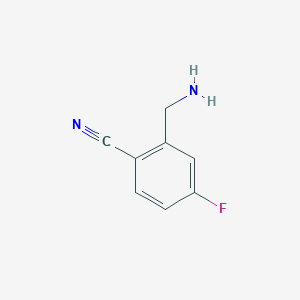
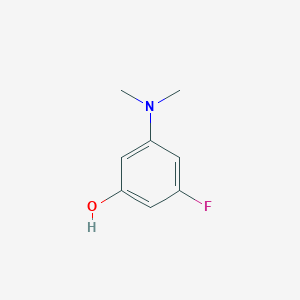
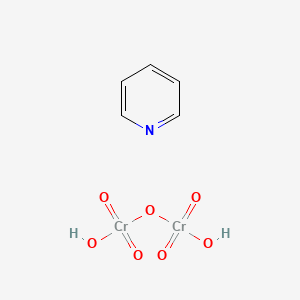
![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)
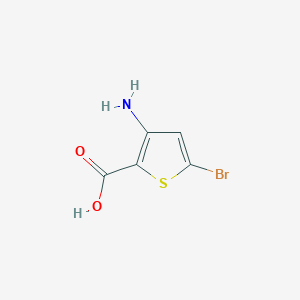
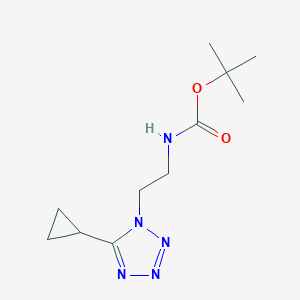
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)

